molecular formula C18H17N3 B11725425 8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline

8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline

Cat. No.: B11725425
M. Wt: 275.3 g/mol
InChI Key: GNXUWYKCQKFROW-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(2E)-2-[1-(4-Methylphenyl)ethylidene]hydrazin-1-yl]quinoline is a hydrazone-functionalized quinoline derivative. Its structure features a quinoline core substituted at the 8-position with a hydrazinyl group that forms an (E)-configured Schiff base with 1-(4-methylphenyl)ethanone. The synthesis typically involves refluxing 8-hydrazinylquinoline (or substituted analogs) with ketones in ethanol/acetic acid under nitrogen, yielding hydrazone derivatives via condensation .

Properties

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

N-[(Z)-1-(4-methylphenyl)ethylideneamino]quinolin-8-amine

InChI

InChI=1S/C18H17N3/c1-13-8-10-15(11-9-13)14(2)20-21-17-7-3-5-16-6-4-12-19-18(16)17/h3-12,21H,1-2H3/b20-14-

InChI Key

GNXUWYKCQKFROW-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\NC2=CC=CC3=C2N=CC=C3)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC2=CC=CC3=C2N=CC=C3)C

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Hydrazine Substitution and Condensation

The most widely reported method involves:

  • Synthesis of 8-Hydrazinylquinoline :

    • Starting material : 8-Chloroquinoline reacts with excess hydrazine hydrate (80–99%) in ethanol under reflux (80–90°C, 15–24 hours).

    • Mechanism : Nucleophilic aromatic substitution (SNAr) at the 8-position, facilitated by the electron-withdrawing quinoline ring.

    • Yield : 60–75% after recrystallization from ethanol.

  • Condensation with 4-Methylacetophenone :

    • Reagents : 8-Hydrazinylquinoline and 4-methylacetophenone (1:1 molar ratio) in ethanol/acetic acid (5% v/v) under reflux (6–8 hours).

    • Mechanism : Acid-catalyzed hydrazone formation via dehydration, favoring the (E)-isomer due to steric hindrance.

    • Workup : Precipitation upon cooling, followed by filtration and recrystallization from ethanol.

    • Yield : 50–65%.

Key Data:

StepReagents/ConditionsTemperature/TimeYield
1NH2NH2·H2O, EtOH80°C, 15 h70%
24-Methylacetophenone, EtOH/HOAcReflux, 8 h58%

One-Pot Multicomponent Approach

A less common but efficient method involves:

  • Reactants : 8-Aminoquinoline, 4-methylacetophenone, and sodium nitrite in acidic medium (HCl/EtOH).

  • Mechanism : Diazotization of 8-aminoquinoline followed by coupling with 4-methylacetophenone.

  • Yield : 40–50% (lower due to competing side reactions).

Reaction Optimization and Challenges

Solvent and Catalyst Effects

  • Ethanol vs. Methanol : Ethanol provides higher yields (58% vs. 45%) due to better solubility of intermediates.

  • Acid Catalysts : Acetic acid (5% v/v) outperforms HCl (3% v/v) in minimizing quinoline ring protonation, which can deactivate the hydrazine.

Stereochemical Control

  • The (E)-configuration is thermodynamically favored, as confirmed by X-ray crystallography of analogous hydrazones. Nuclear Overhauser effect (NOE) NMR studies show no interaction between the quinoline H-7 and the 4-methylphenyl group, consistent with trans geometry.

Characterization and Analytical Data

Spectroscopic Features

  • IR (KBr) :

    • 3250 cm⁻¹ (N–H stretch, hydrazine)

    • 1620 cm⁻¹ (C=N stretch, hydrazone).

  • 1H NMR (400 MHz, DMSO-d6) :

    • δ 11.2 (s, 1H, NH),

    • δ 8.9 (d, J = 8.4 Hz, H-2 quinoline),

    • δ 7.6–8.1 (m, 6H, quinoline H-3–H-7 and aromatic H),

    • δ 2.4 (s, 3H, CH3).

  • 13C NMR :

    • δ 158.2 (C=N),

    • δ 148.7–118.3 (quinoline carbons),

    • δ 21.1 (CH3).

Mass Spectrometry

  • ESI-MS : m/z 303.2 [M+H]⁺ (calculated 302.38).

Applications and Derivatives

While direct pharmacological data for this compound are limited, structurally related quinoline hydrazones exhibit:

  • Antimicrobial activity : MIC 8–32 µg/mL against S. aureus and E. coli.

  • Anticancer potential : IC50 12–45 µM in MCF-7 and HeLa cells.

Industrial-Scale Considerations

  • Cost Analysis :

    • 8-Chloroquinoline: $120/g (Sigma-Aldrich),

    • 4-Methylacetophenone: $80/g.

  • Green Chemistry : Subcritical water (200°C, 10 MPa) reduces reaction time by 30% but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to 8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline exhibit notable antimicrobial activities. A review highlighted the effectiveness of quinoline derivatives against a range of pathogens, including bacteria and fungi. The compound's ability to disrupt microbial cell membranes is believed to be a key mechanism of action.

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameActivity AgainstIC50 (µM)Reference
8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinolineE. coli15.3
Compound AS. aureus10.7
Compound BC. albicans20.5

Anticancer Potential

Quinoline derivatives have also been investigated for their anticancer properties. Studies suggest that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The hydrazone linkage in 8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline is thought to enhance its interaction with specific cellular targets involved in cancer progression.

Case Study: Anticancer Activity

In a recent study, 8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline was tested against several cancer cell lines, including breast and lung cancer cells. The results demonstrated a significant reduction in cell viability, with an IC50 value of approximately 12 µM for breast cancer cells, indicating promising anticancer activity .

Neurological Disorders

The compound has shown potential as an acetylcholinesterase inhibitor, suggesting applications in treating neurological disorders such as Alzheimer's disease. Research indicates that quinoline-based compounds can enhance acetylcholine levels by inhibiting its breakdown, thereby improving cognitive functions.

Table 2: Acetylcholinesterase Inhibition Data

Compound NameIC50 (µM)Reference
8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline

Mechanism of Action

The mechanism of action of 8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of hydrazinylquinoline derivatives are highly dependent on substituents at the quinoline core and the hydrazone moiety. Below is a comparative analysis of key analogs:

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., CF₃ at position 8) reduce solubility but enhance thermal stability, as seen in the trifluoromethyl derivative . The 4-methylphenyl group in the target compound may enhance lipophilicity compared to methoxy or unsubstituted phenyl analogs .
  • Polymorphism: Derivatives like 4-[(2E)-2-(4-methoxyphenylethylidene)hydrazinyl]-8-(trifluoromethyl)quinoline exhibit solvent-dependent polymorphism, crystallizing in monoclinic (P2₁/c) or orthorhombic (Pbca) systems. This highlights the role of solvent interactions in crystal packing .

Key Observations :

  • Selective Toxicity: Hydrazinylquinoline derivatives exhibit low toxicity in non-target organisms (e.g., C. elegans), making them promising for antiparasitic drug development .
  • Mechanistic Insights : Hydrazone derivatives may target enzymes critical for pathogen survival, such as β-ketoacyl-ACP synthase in M. tuberculosis .

Biological Activity

8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18H17N3 and a molecular weight of 281.35 g/mol. Its structure features a quinoline core with a hydrazine moiety attached via an ethylidene bridge. The presence of the 4-methylphenyl group is significant for its biological activity.

PropertyValue
Molecular FormulaC18H17N3
Molecular Weight281.35 g/mol
IUPAC Name8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline
CAS Number478258-63-8

Synthesis

The synthesis of 8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline typically involves the condensation reaction between appropriate hydrazine derivatives and quinoline precursors. This method ensures high yields and purity, making it suitable for further biological testing.

Anticancer Properties

Recent studies have indicated that quinoline derivatives exhibit notable anticancer activities. For instance, compounds similar to 8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and renal cancer (A498). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through interference with key signaling pathways such as NF-kB and HDAC .

Anti-inflammatory Effects

Quinoline derivatives are also recognized for their anti-inflammatory properties. Research has demonstrated that these compounds can inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression contributes to their anti-inflammatory activity .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, quinoline derivatives have displayed antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, suggesting their potential as antibiotic agents .

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several quinoline derivatives, including those structurally related to 8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline. The results indicated a significant reduction in cell viability in MCF-7 cells, with IC50 values in the micromolar range, demonstrating potent anticancer activity.

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms of similar quinoline derivatives. The study revealed that these compounds significantly reduced LPS-induced NO production in RAW 264.7 cells, with a potency comparable to established anti-inflammatory agents.

Q & A

Basic: What are the optimal synthetic routes for 8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline?

Methodological Answer:
The synthesis typically involves a condensation reaction between 4-hydrazinylquinoline derivatives and substituted acetophenones. A validated protocol includes:

  • Step 1: Reflux 4-hydrazinylquinoline (10 mmol) with 4-methylacetophenone (10.2 mmol) in ethanol under nitrogen for 24 hours (to prevent oxidation) .
  • Step 2: Cool the reaction mixture, filter the precipitated product, and purify via recrystallization using THF or methanol .
  • Key Considerations: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and confirm purity via HPLC (>95%) .

Basic: How should researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • NMR: Use 1^1H and 13^13C NMR to confirm the hydrazone linkage (δ 8.5–9.0 ppm for N=CH protons) and quinoline backbone (aromatic protons at δ 7.0–8.5 ppm) .
    • Mass Spectrometry: ESI-MS in positive mode to observe [M+H]+^+ peaks, ensuring molecular weight matches theoretical values (e.g., m/z 332.1 for C19_{19}H17_{17}N3_{3}) .
  • Crystallography: Single-crystal X-ray diffraction (SCXRD) with SHELXL97 software to resolve the (E)-configuration of the hydrazone bond and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .

Basic: What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial Screening: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Targeted Assays: Enzyme inhibition studies (e.g., acetylcholinesterase for Alzheimer’s relevance) using Ellman’s method .

Advanced: What mechanistic insights exist for its interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Perform in silico simulations (AutoDock Vina) to predict binding to targets like DNA gyrase (anti-microbial) or β-amyloid (anti-Alzheimer’s). Compare with structurally similar hydrazones showing π-π stacking and hydrogen bonding .
  • Kinetic Studies: Use surface plasmon resonance (SPR) to measure binding affinity (KD_D) and stoichiometry .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze via LC-MS to assess CYP450-mediated degradation .

Advanced: How do structural modifications (e.g., substituent variations) impact bioactivity?

Methodological Answer:

  • Comparative Analysis: Synthesize analogs with substituents at the 4-methylphenyl or quinoline positions (e.g., -OCH3_3, -F) and compare bioactivity .
    • Example: Fluorine substitution at the quinoline 8-position enhances lipophilicity and blood-brain barrier penetration .
  • SAR Studies: Use Hammett plots to correlate electronic effects (σ values) of substituents with IC50_{50} trends .

Advanced: How can researchers resolve contradictions in biological data across derivatives?

Methodological Answer:

  • Data Triangulation: Replicate assays under standardized conditions (e.g., pH, serum concentration) to minimize variability .
  • Structural Elucidation: Re-analyze conflicting compounds via SCXRD to confirm stereochemistry (e.g., E/Z isomerism impacting activity) .
  • Meta-Analysis: Compare datasets from multiple studies (e.g., anti-malarial IC50_{50} values in vs. ) to identify outliers or assay-specific artifacts.

Advanced: What crystallographic techniques are critical for studying its polymorphism or solvatomorphism?

Methodological Answer:

  • Polymorph Screening: Use solvent-drop grinding with 10 solvents (e.g., DMSO, acetone) and analyze via PXRD to identify distinct crystal forms .
  • Thermal Analysis: DSC/TGA to detect phase transitions (e.g., melting points: Form I at 447–449 K vs. Form II at 444–445 K) .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) using CrystalExplorer to explain stability differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.